Resolved Chromatographic Peak Identity on Newcrom R1 HPLC Column
This compound can be specifically resolved and identified using a Newcrom R1 reverse-phase HPLC column, distinguishing it from other dipeptide esters. The specific isocratic method provides a defined retention factor under these conditions, which would differ from its methyl ester analog (For-Phe-Phe-OMe) due to increased hydrophobicity [1]. The mobile phase utilizes an acetonitrile/water/phosphoric acid system, a standard for ionizable dipeptide esters [1].
| Evidence Dimension | Chromatographic Retention Behavior (HPLC) |
|---|---|
| Target Compound Data | Resolved peak with specified method on Newcrom R1 column (exact retention time not provided, but method validated for this compound) |
| Comparator Or Baseline | For-Phe-Phe-OMe (or other dipeptide esters) would exhibit a shorter retention time on the same RP-HPLC column due to lower lipophilicity. |
| Quantified Difference | Retention time difference is a function of predicted XLogP difference between ethyl and methyl esters, estimated at ~0.5 log units. |
| Conditions | Newcrom R1 reverse-phase HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. |
Why This Matters
This provides a precise analytical method for quality control and identity confirmation, ensuring the correct formylated ethyl ester is procured and not mistaken for a methyl ester variant.
- [1] SIELC Technologies. (2018). Separation of Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate on Newcrom R1 HPLC column. Application Note. View Source
